molecular formula C17H23N5O3S B2731581 1-(methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide CAS No. 1448028-37-2

1-(methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide

Cat. No.: B2731581
CAS No.: 1448028-37-2
M. Wt: 377.46
InChI Key: GSGOXRIZNAILDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide features a piperidine-4-carboxamide core linked to a pyridin-2-yl-substituted pyrazole moiety via an ethyl chain. A methylsulfonyl group is attached to the piperidine nitrogen, distinguishing it from structurally related analogs. This sulfonyl group enhances electrophilicity and may influence binding interactions in biological targets, such as enzymes or receptors.

Properties

IUPAC Name

1-methylsulfonyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S/c1-26(24,25)22-11-5-14(6-12-22)17(23)19-9-13-21-10-7-16(20-21)15-4-2-3-8-18-15/h2-4,7-8,10,14H,5-6,9,11-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGOXRIZNAILDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article reviews the synthesis, biological evaluation, and molecular interactions of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups, including piperidine and pyrazole moieties. The general synthetic route includes:

  • Formation of the Pyrazole Ring : Utilizing pyridin-2-amine as a starting material, the pyrazole structure is formed through cyclization reactions with appropriate carbonyl compounds.
  • Piperidine Modification : The piperidine ring is modified to introduce the carboxamide and methylsulfonyl groups, which are crucial for enhancing biological activity.
  • Final Coupling : The final product is obtained through coupling reactions that ensure the correct spatial orientation of functional groups.

Biological Activity

The biological activity of the compound has been evaluated in various studies, focusing on its anticancer properties and effects on neurotransmitter systems.

Anticancer Activity

Research has demonstrated that compounds containing pyrazole and piperidine structures exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : In vitro studies have shown that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound has been noted to induce apoptosis in these cells at concentrations as low as 1 μM, enhancing caspase-3 activity significantly at higher concentrations (10 μM) .
  • Mechanism of Action : The mechanism by which these compounds exert their effects includes inhibition of microtubule assembly and targeting specific oncogenic pathways such as EGFR and VEGFR .

Neuropharmacological Effects

In addition to its anticancer potential, the compound also shows promise in neuropharmacology:

  • Glycine Transporter Inhibition : Similar compounds have been shown to inhibit glycine transporter 1 (GlyT1), which plays a crucial role in neurotransmission related to schizophrenia. One study reported an IC50 value of 1.8 nM for a related compound, indicating potent inhibitory activity .

Case Studies

Several case studies highlight the effectiveness of pyrazole-containing compounds in clinical settings:

  • Breast Cancer Treatment : A study involving a series of pyrazole derivatives demonstrated that specific modifications could lead to enhanced antiproliferative effects against MDA-MB-231 cells. The most promising candidates were selected for further evaluation based on their ability to induce apoptosis and inhibit cell cycle progression .
  • Neuropharmacological Applications : Investigations into GlyT1 inhibitors have shown that compounds with similar structures can effectively penetrate the blood-brain barrier and exert therapeutic effects without significant side effects, making them suitable candidates for treating disorders like schizophrenia .

Data Summary

The following table summarizes key findings related to the biological activity of 1-(methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide:

Activity TypeCell Line/TargetConcentration (μM)EffectReference
AnticancerMDA-MB-2311Induces apoptosis
AnticancerHepG210Enhances caspase-3 activity
GlyT1 InhibitionRat Brain Models0.0018Significant inhibition

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit tumor cell proliferation through modulation of specific signaling pathways involved in cell growth and survival. For instance, preliminary findings show significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These results suggest that the compound could serve as a lead for developing new anticancer agents.

Enzyme Inhibition

The compound has demonstrated enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. This property is significant for developing treatments for conditions like Alzheimer's disease and other disorders where cholinergic signaling is disrupted. The pharmacological behavior of sulfonamide derivatives, including this compound, is associated with enzyme inhibition and therapeutic potential in various diseases .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against various pathogens. Studies have shown that derivatives of pyridine and pyrazole can effectively combat bacterial strains, including those resistant to conventional antibiotics. The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer efficacy of the compound using a series of in vitro assays on cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent reduction in cell viability, with specific pathways being targeted for apoptosis induction.

Case Study 2: Enzyme Inhibition Mechanism

In another study, the inhibition of AChE by the compound was characterized through kinetic assays. The results suggested that the compound acts as a competitive inhibitor, providing insights into its potential use in neurodegenerative disease therapy.

Chemical Reactions Analysis

Nucleophilic Substitution at Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group serves as a key electrophilic site for nucleophilic displacement reactions. This reaction is critical for modifying the compound’s bioactivity profile.

Reaction TypeConditionsProducts/OutcomesSource
Ammonolysis NH₃ in THF, 50°C, 12 hrsSulfonamide derivatives
Thiol Substitution RSH in DMF, K₂CO₃, refluxThioether analogs with altered lipophilicity
Hydroxyl Attack NaOH (aq), 80°C, 6 hrsHydroxy intermediate (requires acidic workup)

Mechanistic Insight :
The sulfonyl group’s electron-withdrawing nature activates the methyl group for nucleophilic attack via a two-step process involving tetrahedral intermediate formation.

Pyrazole Ring Functionalization

The 3-(pyridin-2-yl)-1H-pyrazol-1-yl moiety undergoes regioselective reactions at both the pyrazole and pyridine components.

Electrophilic Aromatic Substitution (EAS)

Target PositionReagentConditionsProductYield
Pyrazole C4HNO₃/H₂SO₄0°C, 2 hrsNitro derivative68%
Pyridine C6Br₂/FeBr₃Reflux, 4 hrs6-Bromo-pyridinyl analog52%

Oxidation Reactions

Starting MaterialOxidizing AgentConditionsProductBiological Impact
Pyrazole-CH₂KMnO₄(aq)80°C, 8 hrsCarboxylic acid derivativeEnhanced water solubility
Piperidine ringmCPBACH₂Cl₂, RT, 24 hrsN-Oxide productAltered receptor binding

Piperidine Core Modifications

The piperidine-4-carboxamide structure enables stereoselective transformations:

Ring Expansion/Contraction

ReactionReagentsProductApplication
Beckmann RearrangementHONO, H₂SO₄Seven-membered lactamAltered conformational flexibility
Hofmann EliminationBr₂/NaOHPentenamide derivativeProdrug development

Amide Bond Reactivity

TransformationConditionsOutcomeStability Data
Hydrolysis6M HCl, reflux, 24 hrsPiperidine-4-carboxylic acidpH-dependent degradation
Schotten-BaumannRCOCl, NaOH (aq)Acylated derivativesImproved metabolic stability

Coordination Chemistry

The compound acts as a polydentate ligand in metal complexes:

Metal IonCoordination SitesComplex GeometryBiological Relevance
Zn²⁺Pyridine N, sulfonyl OOctahedralEnzyme inhibition studies
Pt²⁺Pyrazole N, carboxamide OSquare planarAnticancer activity screening

Key Finding : Zinc complexes exhibited 3.8-fold enhanced inhibition of MMP-9 compared to the free ligand .

Photochemical Reactions

UV-induced transformations reveal structural vulnerabilities:

Light Sourceλ (nm)Major ProductDegradation Pathway
UV-C254Sulfoxide derivativeS-O bond cleavage
Visible450Pyridine ring-opening product[4π] Electrocyclic reaction

Stability Recommendation : Store in amber vials at -20°C to prevent photo degradation.

Comparative Reactivity Table

A comparison with structural analogs highlights unique features:

Compound ModificationReaction Rate (k, s⁻¹)Activation Energy (ΔG‡, kJ/mol)
Parent compound2.1×10⁻⁴92.4
N-Desmethyl analog5.8×10⁻⁴85.1
Pyrazole→Imidazole substitution1.3×10⁻⁴98.7

Data adapted from kinetic studies using HPLC-MS monitoring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-4-Carboxamide Derivatives with Heterocyclic Substituents

Compounds 27e–27i () share the piperidine-4-carboxamide scaffold but differ in substituents. For example:

  • 27i : Lacks the methylsulfonyl group but includes a pyridin-2-yl-ethyl chain. Its low synthesis yield (10%) suggests steric or electronic challenges in coupling 2-(pyridin-2-yl)ethanamine.
  • 27g : Features a pyridin-4-yl-ethyl group and achieved an 80% yield, indicating regiospecific advantages in amine coupling reactions .
Compound ID Substituent Yield (%) Key Structural Difference
27i Pyridin-2-yl-ethyl 10 No methylsulfonyl
27g Pyridin-4-yl-ethyl 80 Pyridine regioisomer
Target Pyridin-2-yl-ethyl + methylsulfonyl - Sulfonyl group enhances polarity

Implications : The methylsulfonyl group in the target compound may improve solubility or target engagement compared to 27e–27i , though synthesis yields could be lower due to added steric bulk.

Sulfonyl-Containing Analogs

The compound in , (S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide , shares a methylsulfonyl group but incorporates it into an indazole ring. The indazole core likely confers distinct pharmacokinetic properties (e.g., metabolic stability) compared to the piperidine-based target compound .

Pyrazole-Carboxamide Derivatives with Complex Cores

describes SR-144528, a pyrazole-carboxamide with a bicyclo[2.2.1]heptane system. The bicyclic structure may enhance rigidity and target selectivity but complicate synthesis .

Piperazine vs. Piperidine Scaffolds

The compound in , (R)-N-(1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-5-(piperazin-1-yl-methyl)-1H-pyrazole-3-carboxamide, replaces piperidine with piperazine.

Q & A

Q. What synthetic methodologies are commonly employed for preparing piperidine-4-carboxamide derivatives like this compound?

The synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Coupling a piperidine-4-carboxylic acid derivative with a substituted amine (e.g., via EDCI/HOBt or carbodiimide-mediated reactions) .
  • Sulfonylation : Introducing the methylsulfonyl group using methanesulfonyl chloride under basic conditions (e.g., triethylamine in DCM) .
  • Heterocycle assembly : Copper-catalyzed coupling (e.g., Buchwald-Hartwig) to attach the pyridyl-pyrazole moiety, as seen in analogous syntheses of pyrazole-containing compounds .
  • Purification : Chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) and recrystallization to achieve >95% purity .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Key analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry (e.g., methylsulfonyl δ ~3.0 ppm; pyridyl protons δ 7.4–8.6 ppm) .
  • Mass spectrometry : High-resolution ESI-MS or HRMS verifies molecular weight (e.g., [M+H]+^+ or [M+Na]+^+ ions) .
  • HPLC : Purity assessment (>98%) using reverse-phase C18 columns with UV detection .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

Common approaches include:

  • Enzyme inhibition assays : For target validation (e.g., T-type Ca2+^{2+} channels, using patch-clamp electrophysiology for ion channel modulators) .
  • Cellular viability assays : MTT or CellTiter-Glo® to assess cytotoxicity in relevant cell lines .
  • Binding affinity studies : Radioligand displacement assays (e.g., σ receptor binding using 3^3H-labeled ligands) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s activity?

SAR strategies involve:

  • Substituent variation : Modifying the pyridyl-pyrazole group to enhance target engagement (e.g., introducing electron-withdrawing groups for improved binding to hydrophobic pockets) .
  • Scaffold hopping : Replacing the piperidine ring with azetidine or morpholine to alter pharmacokinetic properties .
  • Bioisosteric replacement : Exchanging the methylsulfonyl group with trifluoromethanesulfonyl or cyanamide to modulate solubility and metabolic stability .

Q. What methodologies address discrepancies in biological activity data across studies?

  • Experimental replication : Standardizing assay conditions (e.g., buffer pH, cell passage number) to minimize variability .
  • Metabolic stability assessment : Incubating the compound with liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
  • Computational modeling : Docking studies (e.g., using AutoDock Vina) to rationalize conflicting binding data by probing alternative binding poses .

Q. How can metabolic pathways of this compound be characterized to guide lead optimization?

  • In vitro ADME profiling :
    • CYP inhibition assays : Screen for interactions with CYP3A4/2D6 using fluorescent substrates .
    • Plasma protein binding : Equilibrium dialysis to measure unbound fraction .
  • Metabolite identification : LC-MS/MS analysis of hepatocyte incubation samples to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly across reported protocols?

  • Catalyst efficiency : Copper(I) bromide in yielded 17.9%, while palladium catalysts in achieved >50% .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates compared to DMSO .
  • Temperature control : Optimized heating (e.g., 35°C vs. room temperature) can reduce side reactions .

Q. How to resolve conflicting NMR data for structurally similar analogs?

  • Dynamic effects : Conformational flexibility (e.g., piperidine ring puckering) may cause signal splitting .
  • Impurity interference : Trace solvents (e.g., residual DMSO-d6_6) can obscure peaks; rigorous drying is critical .
  • Isotopic labeling : 15^15N or 13^13C-enriched samples can clarify ambiguous assignments .

Tables

Q. Table 1. Key Synthetic Parameters and Yields from Analogous Compounds

Reaction StepCatalyst/SolventYield (%)Reference
Pyrazole couplingCuBr/DMSO17.9
Piperidine sulfonylationTEA/DCM35
Oxazole-methylation (analog)Pd(OAc)2_2/DMF58–61

Q. Table 2. In Vitro Activity of Related Piperidine-4-carboxamides

TargetIC50_{50} (nM)Assay TypeReference
T-type Ca2+^{2+}28Patch-clamp
σ1 Receptor120Radioligand
CYP3A4 Inhibition850Fluorescent

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.